molecular formula C22H23N5O B5429774 2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5429774
M. Wt: 373.5 g/mol
InChI Key: UWGUOCJYFMBWEN-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are known to have a wide range of biological activities and are often used in drug design .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a pyrimidine ring and a triazole ring. These rings are part of larger fused ring systems, which can have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. Pyrazolo[3,4-d]pyrimidines can react with a variety of reagents, and the specific reactions would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some pyrazolo[3,4-d]pyrimidines are known to inhibit CDK2, a protein involved in cell cycle regulation .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include studies to determine its biological activity, toxicity, and potential applications in medicine or other fields .

Properties

IUPAC Name

4-cyclohexyl-11-(2,4-dimethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-14-8-9-18(15(2)12-14)26-11-10-19-17(21(26)28)13-23-22-24-20(25-27(19)22)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGUOCJYFMBWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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